molecular formula C11H6N2O3 B13256758 4-(2,2-Dicyanoacetyl)benzoic acid

4-(2,2-Dicyanoacetyl)benzoic acid

Cat. No.: B13256758
M. Wt: 214.18 g/mol
InChI Key: NRIQLZQQSZOFOR-UHFFFAOYSA-N
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Description

4-(2,2-Dicyanoacetyl)benzoic acid is an organic compound with the molecular formula C11H6N2O3. It is a derivative of benzoic acid, characterized by the presence of a dicyanoacetyl group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dicyanoacetyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dicyanoacetyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions at the benzene ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Alcohols or amines

    Substitution: Halogenated benzoic acid derivatives

Scientific Research Applications

4-(2,2-Dicyanoacetyl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,2-Dicyanoacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dicyanoacetyl group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyanoacetyl)benzoic acid
  • 4-(2,2-Dicyanoethyl)benzoic acid
  • 4-(2,2-Dicyanoacetyl)phenol

Uniqueness

4-(2,2-Dicyanoacetyl)benzoic acid is unique due to the presence of the dicyanoacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other benzoic acid derivatives.

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

4-(2,2-dicyanoacetyl)benzoic acid

InChI

InChI=1S/C11H6N2O3/c12-5-9(6-13)10(14)7-1-3-8(4-2-7)11(15)16/h1-4,9H,(H,15,16)

InChI Key

NRIQLZQQSZOFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C#N)C#N)C(=O)O

Origin of Product

United States

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